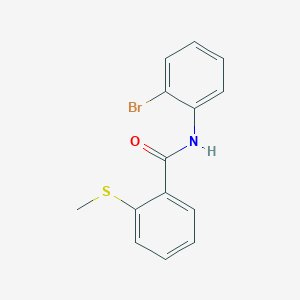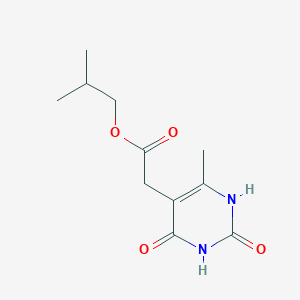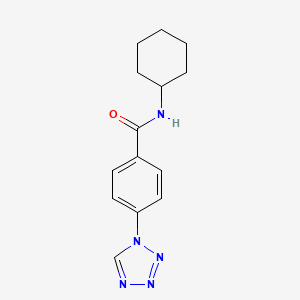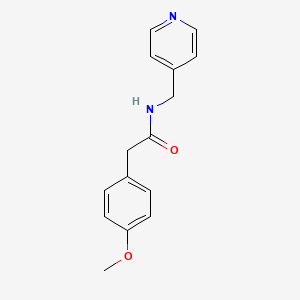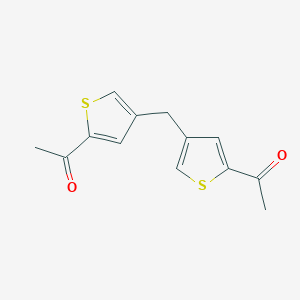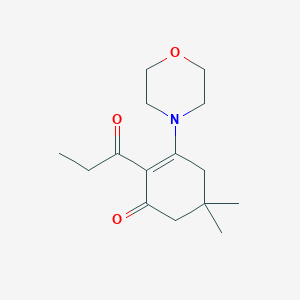
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. The adenosine A1 receptor is widely expressed in the brain and is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied as a tool compound for investigating the function of the adenosine A1 receptor.
Mecanismo De Acción
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one is a selective antagonist of the adenosine A1 receptor, meaning that it binds to and blocks the receptor's activity. Adenosine A1 receptors are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of these receptors, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies of sleep regulation, this compound has been shown to increase wakefulness and reduce sleep time. In studies of pain perception, this compound has been shown to reduce sensitivity to painful stimuli. In studies of cardiovascular function, this compound has been shown to reduce blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the function of this receptor without unwanted effects on other receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one. One area of interest is the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy. This compound could be used in further studies to investigate this role and potentially identify new therapeutic targets. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. This could improve the efficacy of these compounds in research and potentially lead to the development of new therapeutics.
Métodos De Síntesis
The synthesis of 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one involves several steps, starting with the reaction of 2-cyclohexen-1-one with propionyl chloride to form 2-propionylcyclohexanone. This intermediate is then reacted with morpholine and methylmagnesium bromide to form this compound. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one has been used extensively in scientific research to investigate the function of the adenosine A1 receptor. It has been used in studies of sleep regulation, pain perception, and cardiovascular function. This compound has also been used to investigate the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKJUSRJOTWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
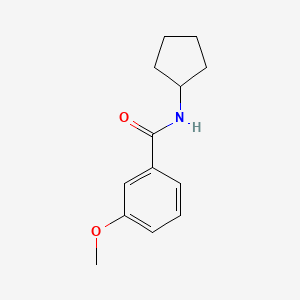
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

